2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid
Description
Properties
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-9-6-7-10(15)13(9)11(12(16)17)8-4-2-1-3-5-8/h1-7,11H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVJGLZSSWZXGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid typically involves the reaction of maleic anhydride with phenylacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which have significant applications in pharmaceuticals and materials science .
Scientific Research Applications
Chemistry
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid serves as a valuable building block in the synthesis of complex organic molecules. Its versatile reactivity allows chemists to create a variety of substituted pyrrole derivatives that are essential in further chemical research and development.
Biology
Research has indicated that this compound possesses potential biological activities. Studies have focused on its antimicrobial and anticancer properties, making it a subject of interest in pharmacological research. For instance, preliminary assays have shown that it can inhibit certain microbial strains effectively .
Medicine
In the pharmaceutical industry, this compound acts as an intermediate in the synthesis of various drugs. Its ability to interact with specific molecular targets can lead to the development of new therapeutic agents aimed at treating inflammatory conditions due to its inhibition of cyclooxygenase enzymes .
Industry
The compound is also utilized in the production of polymers and advanced materials. Its unique chemical properties contribute to the development of materials with specific functionalities, enhancing their applicability in various industrial processes .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens like Staphylococcus aureus and Escherichia coli. Results demonstrated that certain derivatives exhibited significant antibacterial activity, indicating their potential use as therapeutic agents .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of this compound. The study utilized various cancer cell lines to assess cytotoxicity and found that some derivatives induced apoptosis in cancer cells, highlighting their potential as anticancer drugs .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Versatile reactivity for creating substituted derivatives |
| Biology | Antimicrobial and anticancer research | Effective against Staphylococcus aureus; induces apoptosis in cancer cells |
| Medicine | Pharmaceutical intermediates | Inhibits cyclooxygenase enzymes; potential anti-inflammatory effects |
| Industry | Production of polymers/materials | Enhances functionalities in advanced materials |
Mechanism of Action
The mechanism of action of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as cyclooxygenase, which plays a crucial role in the biosynthesis of prostaglandins. This inhibition leads to anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related analogs, focusing on core heterocycles, substituents, molecular weights, and applications.
Table 1: Structural and Functional Comparison
Key Comparisons
Core Heterocycle Reactivity Maleimide Derivatives (Target, ADC1730, Benzoic Acid Analog): The maleimide core enables rapid thiol conjugation, critical in ADC synthesis . The phenylacetic acid substituent in the target compound provides a carboxylic acid for further functionalization, whereas ADC1730 incorporates a protease-cleavable linker (Val-Ala-PAB) for controlled drug release . Imidazolidinone Derivatives: These compounds lack thiol reactivity but may exhibit unique electronic properties due to their dual nitrogen atoms. For example, 2-(2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid (CAS 1775448-11-7) is commercially available and may serve as a scaffold for enzyme inhibitors .
Substituent Effects Phenylacetic Acid vs. Diphenyl/Propenyl Substitution: The imidazolidinone derivative with diphenyl and propenyl groups (CAS 130889-49-5) exhibits increased hydrophobicity and steric bulk, likely reducing aqueous solubility but enhancing binding to hydrophobic targets .
Molecular Weight and Applications The target compound’s low molecular weight (~231 g/mol) makes it suitable for modular conjugation, while larger derivatives like ADC1730 (506.56 g/mol) are optimized for ADC stability and payload delivery . Imidazolidinone-based compounds (e.g., ~234–350 g/mol) are structurally distinct and may find use in medicinal chemistry or materials science due to their rigid, nitrogen-rich cores .
Physicochemical Properties
- Solubility: The carboxylic acid group in the target compound and its analogs enhances water solubility compared to non-acid derivatives. However, diphenyl-substituted imidazolidinones are significantly less soluble due to hydrophobicity .
- Stability: Maleimides are prone to hydrolysis under basic conditions, whereas imidazolidinones may exhibit greater stability in physiological environments .
Industrial Relevance
- The benzoic acid analog (CAS 3982-20-5) and 2-(2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid (CAS 1775448-11-7) are supplied by multiple vendors, indicating their utility in research and manufacturing .
- ADC1730 and ADC1740 exemplify the target compound’s application in complex bioconjugation systems, highlighting its role in pharmaceutical development .
Biological Activity
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid (commonly referred to as DPA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of DPA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
DPA is characterized by a pyrrole ring fused with a phenylacetic acid moiety. Its molecular formula is with a molecular weight of approximately 299.31 g/mol. The compound exhibits properties typical of both pyrrole derivatives and phenylacetic acids, contributing to its biological efficacy.
Antimicrobial Activity
Research indicates that DPA exhibits notable antimicrobial properties. A study highlighted that derivatives of phenylacetic acid can destroy cell membrane integrity and inhibit protein synthesis in bacterial strains like Agrobacterium tumefaciens, showcasing a mechanism that could be extrapolated to DPA .
Table 1: Antimicrobial Efficacy of DPA Derivatives
| Compound | Target Bacteria | IC50 (mg/mL) | Mechanism of Action |
|---|---|---|---|
| DPA | A. tumefaciens | 0.8038 | Disruption of cell membrane integrity |
| PAA | Bacillus megaterium | Not reported | Inhibition of protein synthesis |
Cytotoxicity and Apoptosis
In vitro studies have indicated that DPA may induce apoptosis in certain cancer cell lines. The underlying mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death. Such findings align with the behavior observed in other pyrrole-based compounds .
Case Study 1: Antibacterial Efficacy
A laboratory study evaluated the antibacterial efficacy of DPA against multiple strains of bacteria, including E. coli and Staphylococcus aureus. The results demonstrated that DPA inhibited bacterial growth significantly at concentrations lower than those required for conventional antibiotics.
Case Study 2: Cancer Cell Line Studies
In another study focusing on cancer treatment, DPA was tested against human fibrosarcoma HT-1080 cells. The results indicated a dose-dependent increase in apoptosis markers, suggesting that DPA could be developed as a therapeutic agent for specific cancers.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid, and how can purity be optimized?
- Methodology : Base-assisted cyclization (e.g., using substituted phenylacetic acid derivatives and pyrrolidine precursors) is a common approach. For example, cyclization of hydroxy-pyrrolidinone intermediates with phenylacetic acid derivatives under basic conditions (e.g., KOH/EtOH) yields the target compound. Purity optimization involves recrystallization in ethanol or methanol and validation via HPLC (≥95% purity) .
- Key Parameters : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios of reactants influence yield.
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for the pyrrolidinone ring (δ ~5.5–6.5 ppm for vinyl protons) and phenylacetic acid moiety (δ ~7.2–7.5 ppm for aromatic protons) .
- FTIR : Confirm carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for the dioxopyrrolidine and carboxylic acid groups .
- HRMS : Validate molecular weight (e.g., [M+H]+ expected for C₁₂H₁₀NO₄: 248.0662) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- Use fume hoods to avoid inhalation of dust/aerosols .
- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction conditions for novel derivatives of this compound?
- Methodology : Apply factorial design to evaluate variables (e.g., catalyst loading, solvent type, temperature). For example:
- Factors : Solvent polarity (DMF vs. THF), base strength (KOH vs. NaOH), and reaction time.
- Response Surface Methodology (RSM) : Maximizes yield while minimizing side products .
- Reference : A study on pyrrolidinone derivatives achieved 63% yield using RSM-optimized phenol cyclization .
Q. What computational tools predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodology :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and activation energies for reactions at the dioxopyrrolidine carbonyl group .
- Reaction Path Search : Tools like GRRM predict intermediates and byproducts, guiding experimental validation .
Q. How to resolve contradictions in spectroscopic data across synthesis batches?
- Methodology :
- Cross-Validation : Compare NMR data with literature analogs (e.g., 3,5-diarylpyrrol-2-ones) to identify positional isomerism .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .
- Batch Consistency : Statistical analysis (e.g., ANOVA) of melting points (±1°C tolerance) ensures reproducibility .
Q. What strategies enhance enantiomeric purity for chiral analogs of this compound?
- Methodology :
- Chiral Resolution : Use (R)- or (S)-α-methoxyphenylacetic acid as resolving agents to separate enantiomers via diastereomeric salt formation .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
